molecular formula C15H13IN2O2 B11016789 N-[4-(acetylamino)phenyl]-3-iodobenzamide

N-[4-(acetylamino)phenyl]-3-iodobenzamide

Cat. No.: B11016789
M. Wt: 380.18 g/mol
InChI Key: YUJFCQRWRWEPTK-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-3-iodobenzamide is a chemical compound with the molecular formula C15H13IN2O2 It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to an iodinated benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-3-iodobenzamide typically involves the iodination of a benzamide precursor followed by the introduction of an acetylamino group. One common method includes the following steps:

    Iodination: The benzamide precursor is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the desired position on the benzene ring.

    Acetylation: The iodinated benzamide is then reacted with acetic anhydride in the presence of a catalyst, such as pyridine, to introduce the acetylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-3-iodobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the acetylamino group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-3-iodobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-3-iodobenzamide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(acetylamino)phenyl]sulfonyl-3-iodobenzamide: This compound has a sulfonyl group instead of a benzamide group, which can alter its chemical properties and reactivity.

    3’-N-[4-(acetylamino)phenyl]sulfonyl-3’-N-demethylazithromycin: This compound is related to azithromycin and has similar structural features but different biological activity.

Uniqueness

N-[4-(acetylamino)phenyl]-3-iodobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H13IN2O2

Molecular Weight

380.18 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-iodobenzamide

InChI

InChI=1S/C15H13IN2O2/c1-10(19)17-13-5-7-14(8-6-13)18-15(20)11-3-2-4-12(16)9-11/h2-9H,1H3,(H,17,19)(H,18,20)

InChI Key

YUJFCQRWRWEPTK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

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